Leukotriene B4-3-aminopropylamide
Overview
Description
Leukotriene B4 (LTB4) is a potent pro-inflammatory mediator synthesized from arachidonic acid through the action of enzymes such as 5-lipoxygenase (5-LOX), 5-lipoxygenase-activating protein (FLAP), and leukotriene A4 hydrolase (LTA4H) . It is known for its role in the recruitment and activation of neutrophils, monocytes, and eosinophils, and it can stimulate the production of various pro-inflammatory cytokines and mediators . Elevated levels of LTB4 have been associated with several inflammatory diseases, and its role in the pathogenesis of neutrophil-mediated tissue damage has been supported by pharmacological inhibition studies .
Synthesis Analysis
The synthesis of LTB4 involves the conversion of arachidonic acid by the sequential action of 5-LOX, FLAP, and LTA4H . The biosynthesis of LTB4 is increased by inflammatory mediators such as endotoxin, complement fragments, tumor necrosis factor, and interleukins . In the context of inflammatory bowel disease, the colonic mucosa has been shown to convert a higher percentage of exogenous arachidonate to LTB4 compared to normal subjects, indicating an enhanced synthesis in the disease state .
Molecular Structure Analysis
The molecular structure of LTB4 and its analogs has been characterized using techniques such as nuclear magnetic resonance analysis . The biological activities of LTB4 and its analogs, such as LTB3, have been compared, revealing that the pro-inflammatory potential of LTB3 and LTB4 are similar, whereas LTB5 is substantially less potent as an inflammatory mediator . The rigidity of the C-17-C-18 double bond in LTB5 may interfere with the active site specificity, which could explain its reduced potency .
Chemical Reactions Analysis
Leukotriene B4 dimethylamide, a synthesized analog of LTB4, has been shown to inhibit neutrophil degranulation induced by LTB4 . The inhibition requires time to develop and occurs at concentrations where LTB4 dimethylamide has negligible agonist activity . This suggests that chemical modifications to the LTB4 structure can result in compounds with antagonist properties, which could be useful in the development of anti-inflammatory drugs.
Physical and Chemical Properties Analysis
The physical and chemical properties of LTB4 contribute to its biological functions. As a lipid mediator, LTB4 is part of a complex network of signaling molecules that modulate inflammatory responses. Its potency as a chemotactic agent and its ability to activate host innate defenses against microbial infections highlight its significance in the immune response . The presence of significant amounts of LTB4 in the colonic mucosa of patients with inflammatory bowel disease, as opposed to normal subjects, underscores its role in mediating inflammation in this condition .
Scientific Research Applications
Leukotriene B4 and its Receptors
Leukotriene B4 (LTB4) is a product of eicosanoid metabolism, acting as a potent mediator for inflammation. It influences the immigration and activation of leukocytes, suggesting its involvement in diseases like inflammatory bowel disease, psoriasis, arthritis, and asthma. LTB4 operates through cell surface receptors, leading to chemotaxis and inflammation. A novel receptor, LTB4-R2, was identified, showing high affinity for LTB4 and its derivatives, including LTB4-3-aminopropylamide (Wang et al., 2000).
Inflammatory Bowel Disease (IBD)
Leukotrienes, especially LTB4, are significantly involved in the pathogenesis of chronic colitis. An increase in LTB4 synthesis correlates with neutrophil infiltration and colonic inflammation. Studies demonstrate that inhibiting leukotriene synthesis accelerates healing in IBD models, suggesting the role of LTB4 and its analogs in intestinal inflammation (Wallace et al., 1989).
Neutrophil Degranulation
LTB4 is a crucial mediator in neutrophil degranulation. Studies show that LTB4 derivatives, like LTB4-3-aminopropylamide, can inhibit neutrophil degranulation induced by LTB4 (Showell et al., 1982).
Chemotactic and Inflammatory Response
LTB4 is a potent chemoattractant, primarily involved in inflammation and immune responses. It activates inflammatory cells by binding to its cell-surface receptor (BLTR). LTB4 also binds to the intranuclear transcription factor PPARα, terminating inflammatory processes. The discovery of these receptors is critical for understanding LTB4's role in pathologies (Yokomizo et al., 1997).
Inflammatory Diseases
Leukotrienes like LTB4 are key signal molecules in inflammatory conditions affecting various body systems. They elicit symptoms like pain, tissue edema, hyperemia, and functional losses. LTB4 is one of the most potent chemotactic agents known and is implicated in the recruitment of leukocytes (Haeggström & Wetterholm, 2002).
Arthritis and Psoriasis
In rheumatoid arthritis (RA) and psoriasis, LTB4 plays a critical role. In RA models, LTB4 receptor antagonists like LTB4-3-aminopropylamide show significant therapeutic potential (Griffiths et al., 1995). Topical application of LTB4 on skin is an in-vivo model to investigate cutaneous inflammation and epidermal proliferation in psoriasis (Jong et al., 1992).
properties
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-N-(3-aminopropyl)-5,12-dihydroxyicosa-6,8,10,14-tetraenamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c1-2-3-4-5-6-9-14-21(26)15-10-7-8-11-16-22(27)17-12-18-23(28)25-20-13-19-24/h6-11,15-16,21-22,26-27H,2-5,12-14,17-20,24H2,1H3,(H,25,28)/b8-7+,9-6-,15-10+,16-11-/t21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKPVPQZNCNDHN-IKJWWRMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCCN)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leukotriene B4-3-aminopropylamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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